![molecular formula C22H28O6 B1160540 3-(5-羟基-2,2,7,8-四甲基-6-氧代-7,8-二氢吡喃[3,2-g]色满-10-基)己酸 CAS No. 34366-34-2](/img/structure/B1160540.png)

3-(5-羟基-2,2,7,8-四甲基-6-氧代-7,8-二氢吡喃[3,2-g]色满-10-基)己酸

描述

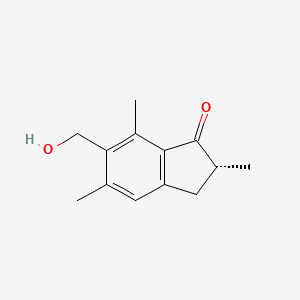

3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid , commonly referred to as Trolox , is a synthetic derivative of vitamin E. It belongs to the class of chromanols and exhibits potent antioxidant properties. Trolox is widely used in research and pharmaceutical applications due to its ability to scavenge free radicals and protect cells from oxidative damage .

Molecular Structure Analysis

The molecular formula of Trolox is C14H18O4 , with a molecular weight of approximately 250.29 g/mol . Its chemical structure consists of a chromane core with a carboxylic acid group attached to the hexanoic acid side chain. The hydroxyl group at position 5 contributes to its antioxidant activity .

Physical And Chemical Properties Analysis

科学研究应用

Solvent Effect Analysis

Isoapetalic acid has been used in the study of solvent effects and preferential solvation . The solubility of isophthalic acid in acetone and water mixtures was analyzed to provide detailed information on solute-solvent and solvent-solvent interactions . This research can help understand the essential characteristics of solvent mixtures for solubility variation .

Resin Production

A significant portion of isophthalic acid is utilized in the manufacture of unsaturated polyester resins (UPRs) . Its unique molecular structure imparts these resins with improved thermal stability, chemical resistance, and dimensional stability . UPRs are widely used in reinforced plastics, coatings, and gel coats .

High-Performance Polymers

Isophthalic acid serves as a vital monomer in the production of polyethylene terephthalate (PET) and other high-performance polymers . PET, recognized for its robustness, clarity, and chemical inertness, finds extensive use in the packaging industry, notably for beverage bottles .

Ink and Coatings Production

Isophthalic acid is also utilized in the production of inks and coatings due to its ability to enhance the final product’s durability and resistance to external agents . The increased thermal stability ensures the product’s longevity even under harsh conditions .

Corrosion Inhibitor

Additionally, isophthalic acid functions as an effective corrosion inhibitor in certain applications . It can protect materials, such as steel, from corrosive environments by forming a protective layer over the surface .

Research and Development

Due to its unique properties and versatility, isophthalic acid is continually studied for potential applications in emerging fields like bio-based polymers and nanotechnology . This ongoing research could lead to new and innovative uses for isophthalic acid in the future .

Hydrogen-Bonding Molecular Assemblies

Isophthalic acid derivatives bearing alkylamide chains at the 5-position that can participate in hydrogen bonding were prepared and evaluated for their hydrogen-bonding molecular assembly structures for organogelation and liquid crystal formation . This research can help understand the behavior of isophthalic acid in different molecular assemblies .

Environmental Impact and Safety

Like other chemical substances, isophthalic acid should be handled with care to ensure safety and minimize environmental impact . It is non-toxic upon ingestion and inhalation at low concentrations, but higher exposure levels can cause irritation to the skin, eyes, and respiratory tract .

作用机制

- Isophthalic acid is one of three isomers of benzenedicarboxylic acid, alongside phthalic acid and terephthalic acid .

- Isophthalic acid undergoes reactions typical of carboxylic acids:

Target of Action

Mode of Action

Pharmacokinetics

属性

IUPAC Name |

3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O6/c1-6-7-13(10-15(23)24)16-20-14(8-9-22(4,5)28-20)19(26)17-18(25)11(2)12(3)27-21(16)17/h8-9,11-13,26H,6-7,10H2,1-5H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWLSXINEVHWEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)O)C1=C2C(=C(C3=C1OC(C(C3=O)C)C)O)C=CC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoapetalic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-dichloro-N-[(3R)-1,1,2-trideuterio-1-fluoro-3-hydroxy-3-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/structure/B1160471.png)